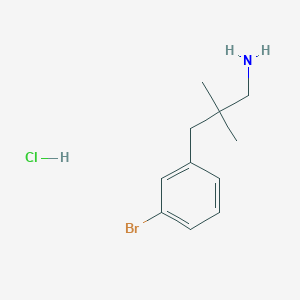

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Descripción general

Descripción

This usually includes the IUPAC name, common names, structural formula, and molecular formula of the compound.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Aplicaciones Científicas De Investigación

-

3-Bromobenzylamine hydrochloride

- Scientific Field : Chemistry

- Application Summary : This compound is used in various chemical reactions due to its reactivity .

- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .

-

3-(3-Bromophenyl)-7-acetoxycoumarin

- Scientific Field : Natural Product Synthesis

- Application Summary : This compound is used as a starting material for the synthesis of more complex natural products .

- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules. For example, the bromine at position 3 of the phenyl substituent can be altered by several different reactions, such as Suzuki cross coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .

- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .

-

3-Bromobenzylamine hydrochloride

- Scientific Field : Chemistry

- Application Summary : This compound is used in various chemical reactions due to its reactivity .

- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .

-

3-(3-Bromophenyl)propionic acid

- Scientific Field : Organic Synthesis

- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules .

- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .

-

3-Bromobenzylamine hydrochloride

- Scientific Field : Chemistry

- Application Summary : This compound is used in various chemical reactions due to its reactivity .

- Methods of Application : It is typically used in a laboratory setting under controlled conditions. The specific method of application would depend on the particular reaction being carried out .

- Results or Outcomes : The outcomes of using this compound can vary widely depending on the specific reaction. In general, it is used to facilitate the formation of new chemical bonds .

-

3-(3-Bromophenyl)propionic acid

- Scientific Field : Organic Synthesis

- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Methods of Application : The compound is synthesized and then used in further reactions to create more complex molecules .

- Results or Outcomes : The outcomes of using this compound also depend on the specific reaction. In the example given, it can be used to create a variety of different natural product structures .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.

Direcciones Futuras

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

Please consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have a specific question about a particular compound or a category of compounds, feel free to ask! I’m here to help.

Propiedades

IUPAC Name |

3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCFNOFYBYMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)